1-(3-Fluoro-4-propoxy-phenyl)-ethylamine
Overview
Description
1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is an organic compound that belongs to the class of phenylamines It features a fluorine atom and a propoxy group attached to a phenyl ring, with an ethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-propoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-fluoro-4-propoxybenzaldehyde is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-propoxy-phenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenylamines.
Scientific Research Applications
1-(3-Fluoro-4-propoxy-phenyl)-ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-ethylamine: Similar structure but with a methoxy group instead of a propoxy group.
1-(3-Fluoro-4-ethoxyphenyl)-ethylamine: Similar structure but with an ethoxy group instead of a propoxy group.
1-(3-Fluoro-4-butoxyphenyl)-ethylamine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
1-(3-Fluoro-4-propoxy-phenyl)-ethylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
IUPAC Name |
1-(3-fluoro-4-propoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNWXZYZJGPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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